molecular formula C10H16O3 B2367001 tert-Butyl 1-acetylcyclopropanecarboxylate CAS No. 102540-66-9

tert-Butyl 1-acetylcyclopropanecarboxylate

Cat. No. B2367001
CAS RN: 102540-66-9
M. Wt: 184.235
InChI Key: BTPNOGPKTZGTPZ-UHFFFAOYSA-N
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Description

“tert-Butyl 1-acetylcyclopropanecarboxylate” is a chemical compound with the CAS Number: 102540-66-9 and a molecular weight of 184.24 . Its IUPAC name is tert-butyl 1-acetylcyclopropane-1-carboxylate .


Molecular Structure Analysis

The InChI code for “tert-Butyl 1-acetylcyclopropanecarboxylate” is 1S/C10H16O3/c1-7(11)10(5-6-10)8(12)13-9(2,3)4/h5-6H2,1-4H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

“tert-Butyl 1-acetylcyclopropanecarboxylate” has a molecular weight of 184.24 .

Scientific Research Applications

These applications highlight the versatility and importance of tert-Butyl 1-acetylcyclopropanecarboxylate in scientific research. Researchers continue to explore its potential across diverse disciplines, leveraging its unique structural features for innovative solutions. If you need further details or additional applications, feel free to ask

properties

IUPAC Name

tert-butyl 1-acetylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-7(11)10(5-6-10)8(12)13-9(2,3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPNOGPKTZGTPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of tert-butyl acetoacetate (497 mL, 3.00 mol), 1,2-dibromoethane (310 mL, 3.60 mmol), potassium carbonate (1.106 k g, 8.00 mmol), and dimethylformamide (2.0 L) was stirred in a water bath at 30° C. for 1.5 hours, in a water bath at 60° C. for 3.5 hours, and in a water bath at 30° C. for 4 days. The reaction mixture was separated by filtration through celite, and the residue on the celite was washed with diethylether (3.5 L). The filtrate and the diethylether used for the washing were combined and added to water (2 L), and the organic layer was separated. The aqueous layer was extracted with diethylether (2 L), and water (1 L) was added to the resulting aqueous layer, and further extraction was conducted by adding diethylether (2 L). All organic layers were combined, and washed with 10% aqueous solution of citric acid (2 L), water (2 L×3), and saturated aqueous solution of sodium chloride (2 L×3), and dried by adding anhydrous sodium sulfate. After removing the dessicating agent by filtration, the solvent was removed by distillation under reduced pressure, and the residue was distilled under reduced pressure to obtain 371.8 g of the target compound (10 mmHg, distillation fraction of 72 to 78° C., 2.02 mol, 67%) as a colorless transparent oil.
Quantity
497 mL
Type
reactant
Reaction Step One
Quantity
310 mL
Type
reactant
Reaction Step One
Quantity
8 mmol
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Yield
67%

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